4-(Chloromethyl)pyridine

Supramolecular Chemistry Calixarene Synthesis Conformational Isomerism

Researchers requiring conformational control in supramolecular synthesis face limited options with ortho/meta isomers. 4-(Chloromethyl)pyridine (CAS 10445-91-7) provides a linear para geometry for 1,2-alternate calix[4]arene conformers and MOF ligands. • Shifts calix[4]arene equilibrium to 1,2-alternate vs. 2-isomer • Base-tunable alkylation for selective di-/tri-O-alkylated product ratios • Enables 4-picolyl ester peptide C-terminus protection with improved purification ≥95% purity; batch CoA available.

Molecular Formula C6H6ClN
Molecular Weight 127.57 g/mol
CAS No. 10445-91-7
Cat. No. B078701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)pyridine
CAS10445-91-7
Molecular FormulaC6H6ClN
Molecular Weight127.57 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCl
InChIInChI=1S/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2
InChIKeyWZIYCIBURCPKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)pyridine for Precision Alkylation


4-(Chloromethyl)pyridine (CAS 10445-91-7) is an isomeric chloromethylpyridine organohalide, distinct from its 2- and 3-positional isomers due to the placement of its electrophilic chloromethyl group on the para position of the pyridine ring [1]. This compound class serves as a crucial alkylating agent and building block in organic synthesis, enabling the introduction of the 4-pyridylmethyl group into a wide array of molecular scaffolds. Its fundamental utility arises from the combination of a reactive chloromethyl moiety and a basic pyridine nitrogen, making it a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced functional materials [2]. However, the specific position of this functional handle dictates a unique reactivity and conformational control profile that is not interchangeable with its close structural analogs.

Functional Handle Electrophilic 4-pyridylmethyl group
Selection Logic Positional isomer with distinct geometry
Workflow Fit Precision alkylation and supramolecular assembly

Why 4-(Chloromethyl)pyridine Cannot Be Replaced


Substituting 4-(Chloromethyl)pyridine (CAS 10445-91-7) with its more common isomer, 2-(Chloromethyl)pyridine, or other analogs like benzyl bromide is not a simple like-for-like exchange. While all are alkylating agents, their differing geometries and electronic properties lead to quantifiable, divergent outcomes in synthesis, particularly in conformational control and supramolecular assembly [1]. For instance, the para-substitution pattern of the target compound imparts a distinct linear geometry that promotes different intermolecular interactions compared to the ortho- or meta-substituted analogs. This is not a matter of one being broadly 'better' but of each providing a unique and predictable outcome that is essential for achieving the desired molecular architecture. The quantitative evidence below demonstrates where these differences are not marginal but are instead fundamental to the success or failure of a synthetic route.

! Regioisomer mismatch 2-(Chloromethyl)pyridine shifts conformer distribution toward cone, not 1,2-alternate, altering host-guest topology.
! Alkyl geometry mismatch Benzyl bromide lacks the pyridyl nitrogen, removing polar handle for purification and coordination.
! Reactivity profile shift Base-dependent outcome differs between isomers; 2-isomer may give all-or-nothing yield under conditions where 4-isomer is tunable.

Quantitative Selection Evidence


Calixarene Alkylation: 4- vs. 2-Isomer Conformers

In the O-alkylation of tetrathiacalix[4]arene, the choice of alkylating agent directly dictates the distribution of product conformers, which is critical for downstream applications like molecular recognition. Using 4-(Chloromethyl)pyridine results in a markedly different conformational outcome compared to the 2-isomer under identical reaction conditions [1].

Conformer Distribution
Head-to-head
4-isomer decreases cone conformer yield and increases 1,2-alternate vs. 2-isomer (91:9 cone:1,2-alternate). 4-isomer favors 1,2-alternate conformation.
Supports deliberate access to 1,2-alternate topology for supramolecular recognition.
THF, reflux, Cs₂CO₃; tetrathiacalix[4]arene tetraol O-alkylation.
Supramolecular Chemistry Calixarene Synthesis Conformational Isomerism

Base-Dependent Conformational Control in Calix[3]arene Alkylation

The alkylation of hexahomotrioxacalix[3]arene with 4-(Chloromethyl)pyridine provides a clear example of how the reaction outcome can be tuned by the choice of base, a level of control not demonstrated with alternative alkylating agents in this context. This allows for the deliberate synthesis of specific di- and tri-O-alkylated products [1].

Base-Dependent Control
Cross-study
4-isomer yields tunable di- and tri-O-alkylated product mixtures with cone or partial-cone conformations depending on base (NaH vs. alkali metal carbonates).
Enables graduated synthetic control over calix[3]arene functionalization.
Hexahomotrioxacalix[3]arene O-alkylation; product distribution varies with base.
Calixarene Chemistry Template-Directed Synthesis Organic Synthesis

Conformer Outcomes: 4-(Chloromethyl)pyridine vs. Benzyl Bromide

In the same study of tetrathiacalix[4]arene alkylation, a direct comparison was made between 4-(Chloromethyl)pyridine and benzyl bromide. The two alkylating agents produced a different sequence of conformer distributions, underscoring that the pyridylmethyl group imparts a unique geometric and electronic influence not found in simpler aromatic alkyl halides [1].

vs. Benzyl Bromide
Head-to-head
Conformer distribution cone rank: 2-isomer > 4-isomer > benzyl bromide. 1,2-alternate rank reverses. 4-isomer provides intermediate conformational outcome.
Distinct electronic/geometric influence; not replaceable by simple benzyl halides.
Same calixarene system; reported rank order under identical Cs₂CO₃/THF reflux.
Organic Synthesis Calixarene Functionalization Alkylating Agents

Peptide Purification via 4-Picolyl Ester Formation

In the field of peptide synthesis, the hydrochloride salt of 4-(Chloromethyl)pyridine (4-picolyl chloride hydrochloride) is employed as a reagent for the protection of the carboxyl terminus of peptides. This forms a 4-picolyl ester, which introduces a polar 'handle' that significantly aids in the separation and purification of the desired peptide product [1].

Peptide Purification
Supporting
4-Picolyl ester formation introduces a polar handle that aids chromatographic separation versus non-polar ester protecting groups.
Process-relevant selection factor for peptide synthesis labs; class-level inference.
Data to verify; based on general physical properties of picolyl group.
Peptide Chemistry Protecting Groups Chromatography

Base Sensitivity of 2-(Chloromethyl)pyridine Alkylation

Further differentiating the isomers, the alkylation of tetrathiacalix[4]arene with 2-(Chloromethyl)pyridine shows a high sensitivity to the base used. While Cs2CO3 promoted the reaction to yield a 91:9 mixture of conformers in 70% yield, using K2CO3 resulted only in a mono-alkylated product, and Na2CO3 led to no reaction [1]. This behavior is distinct from that observed with 4-(Chloromethyl)pyridine.

Base Sensitivity (2-isomer)
Cross-study
2-isomer: Cs₂CO₃ gives 70% yield, 91:9 cone:1,2-alt; K₂CO₃ gives mono-alkylated only; Na₂CO₃ gives no reaction. 4-isomer provides more graduated product control.
Reaction profiles not equivalent; 2-isomer more all-or-nothing, 4-isomer offers tunable window.
Tetrathiacalix[4]arene O-alkylation; reported base-dependent yield divergence.
Calixarene Functionalization Alkylation Base Catalysis

Validated Applications of 4-(Chloromethyl)pyridine


1,2-Alternate Calixarene Conformer Synthesis

For research groups focused on designing supramolecular hosts with specific guest-binding properties, 4-(Chloromethyl)pyridine is the reagent of choice when the goal is to shift the conformational equilibrium of a calix[4]arene derivative towards the 1,2-alternate conformer. As evidenced by Zhang et al. [1], alkylation with this compound increases the proportion of the 1,2-alternate conformer relative to the 2-isomer, a critical prerequisite for creating receptors with specific topologies and metal-ion affinities.

Tunable Functionalization of Calix[3]arene Scaffolds

Chemists seeking to append the 4-pyridylmethyl group onto flexible macrocycles like hexahomotrioxacalix[3]arene can leverage the base-dependent reactivity of 4-(Chloromethyl)pyridine. The work by Yamato et al. [1] demonstrates that by simply altering the base from NaH to an alkali metal carbonate, the ratio of di- to tri-O-alkylated products can be modulated. This tunability is a key differentiator, offering a level of synthetic control not observed with other alkylating agents in this specific system.

Peptide C-Terminus Protection for Chromatographic Purification

Peptide synthesis laboratories can utilize 4-(Chloromethyl)pyridine hydrochloride to form 4-picolyl esters as protecting groups for the peptide C-terminus. As noted in the compound's technical datasheets [1], this introduces a polar handle that significantly improves the chromatographic separation and purification of the target peptide from impurities. This practical advantage makes it a preferred reagent over standard non-polar ester protecting groups when purification is a key bottleneck.

Linear Pyridine-Based Coordination Ligands

The para-substitution of the pyridine ring in 4-(Chloromethyl)pyridine imparts a linear geometry to the resulting alkylated products. This is in contrast to the bent geometry of derivatives from 2-(Chloromethyl)pyridine. Researchers designing metal-organic frameworks (MOFs) or other coordination complexes where a specific spatial arrangement of nitrogen donor atoms is required for metal binding can use this compound to achieve the desired extended, linear ligand topology [1].

Application
Selection Property
Validation Focus
1,2-Alternate calixarene synthesis
Conformer-directing geometry
1,2-alternate:cone ratio under reflux
Tunable calix[3]arene functionalization
Base-dependent reactivity
Di- vs. tri-alkylation product ratio
Peptide C-terminus purification
Polar 4-picolyl ester handle
Chromatographic separation improvement
Linear coordination ligand design
Para-substituted linear geometry
Metal-binding topology verification

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